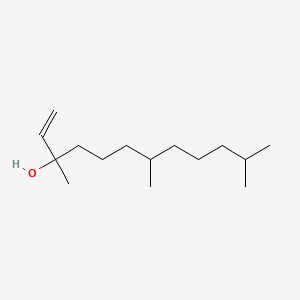
3,7,11-TRIMETHYL-1-DODECEN-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7,11-Trimethyl-1-dodecen-3-ol: is an organic compound with the molecular formula C15H30O . It is a colorless to pale yellow liquid that is used in various industrial and scientific applications. The compound is also known by its IUPAC name, This compound .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: One common method involves the oxidation of fatty alcohols or the reduction of corresponding aldehydes.
Catalytic Hydrogenation: This method uses elemental hydrogen or hydrogen gas in the presence of suitable catalysts to hydrogenate the corresponding fatty alcohol.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts such as palladium on carbon.
Substitution: The compound can participate in substitution reactions, particularly with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens, electrophiles.
Major Products Formed:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism of action of 3,7,11-trimethyl-1-dodecen-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an antimicrobial agent by disrupting the cell membranes of microorganisms, leading to cell lysis and death . In industrial applications, it functions as a catalyst inhibitor by interacting with active sites on the catalyst surface, thereby preventing unwanted reactions .
Comparison with Similar Compounds
Nerolidol: 3,7,11-trimethyl-1,6,10-dodecatrien-3-ol.
Tetrahydronerolidol: A hydrogenated form of nerolidol.
Uniqueness:
- 3,7,11-trimethyl-1-dodecen-3-ol is unique due to its specific structure, which imparts distinct physical and chemical properties. Its ability to act as both a lubricant and an antimicrobial agent makes it versatile for various applications .
Properties
CAS No. |
33185-23-8 |
|---|---|
Molecular Formula |
C15H30O |
Molecular Weight |
226.4 g/mol |
IUPAC Name |
3,7,11-trimethyldodec-1-en-3-ol |
InChI |
InChI=1S/C15H30O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,13-14,16H,1,7-12H2,2-5H3 |
InChI Key |
XLIJOVLDKFATNT-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)(C=C)O |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)(C=C)O |
Key on ui other cas no. |
3625-46-5 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















